molecular formula C14H13NO4 B6363904 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% CAS No. 1226154-09-1

2-(3,4-Dimethoxyphenyl)nicotinic acid, 95%

Cat. No. B6363904
CAS RN: 1226154-09-1
M. Wt: 259.26 g/mol
InChI Key: LXEZXJQCRDIYQX-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)nicotinic acid (2-DMPNA) is a synthetic compound that has been studied extensively in the scientific community for its biochemical and physiological effects. It is an analog of nicotinic acid, a naturally occurring compound found in plants, and has a variety of applications in scientific research.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has been studied extensively in the scientific community for its biochemical and physiological effects. It has been used in a variety of scientific research applications, including in the study of cell signaling pathways, drug metabolism, and gene expression. It has also been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. Additionally, 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has been studied in the context of cancer research, as it has been shown to inhibit the growth of certain types of tumor cells.

Mechanism of Action

2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has been shown to act as an agonist at certain nicotinic acetylcholine receptors, which are involved in the regulation of various physiological functions. It has also been shown to act as an antagonist at certain serotonin receptors, which are involved in the regulation of mood and behavior. Additionally, 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has been shown to act as an agonist at certain dopamine receptors, which are involved in the regulation of reward-seeking behavior.
Biochemical and Physiological Effects
2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is involved in the regulation of memory and learning. It has also been shown to increase the release of dopamine, which is involved in the regulation of pleasure and reward-seeking behavior. Additionally, 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has been shown to increase the release of serotonin, which is involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, as there are a variety of methods available. Additionally, 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% is relatively stable, making it suitable for long-term experiments. However, it is important to note that 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% has a relatively low solubility in aqueous solutions, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% research. One potential direction is to further explore its potential applications in the study of cancer. Additionally, further research could be conducted to explore its potential applications in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Additionally, further research could be conducted to explore its potential applications in the study of addiction and substance abuse disorders. Finally, further research could be conducted to explore its potential applications in the study of psychiatric disorders, such as depression and anxiety.

Synthesis Methods

2-(3,4-Dimethoxyphenyl)nicotinic acid, 95% can be synthesized using a variety of methods, including the Mitsunobu reaction, the Knoevenagel condensation, the Biginelli reaction, and the Ugi reaction. The Mitsunobu reaction is a commonly used method for synthesizing 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95%, which involves the coupling of two compounds in the presence of a tertiary amine, an acid, and an alcohol. The Knoevenagel condensation is another common method for synthesizing 2-(3,4-Dimethoxyphenyl)nicotinic acid, 95%, which involves the reaction of an aldehyde, an acid, and an amine. The Biginelli reaction is a three-component reaction that involves the reaction of an aldehyde, an acid, and an amine. The Ugi reaction is a four-component reaction that involves the reaction of an aldehyde, an acid, an amine, and an isocyanide.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-6-5-9(8-12(11)19-2)13-10(14(16)17)4-3-7-15-13/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEZXJQCRDIYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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